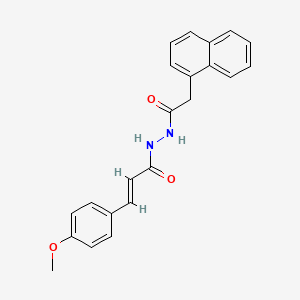
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole is a chiral compound with significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrrolidine ring and an imidazole ring, both of which are crucial for its biological activity. The presence of the difluoro-phenyl group enhances its chemical stability and biological efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Difluoro-phenyl Group: This step often involves the use of difluorobenzene derivatives in a substitution reaction.
Formation of the Imidazole Ring: This is usually accomplished through a cyclization reaction involving an amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure the efficient formation of the desired product.
化学反応の分析
Types of Reactions
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the difluoro-phenyl group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (S)-2-(2,4-Difluoro-phenyl)-piperazine
- (S)-2-(2,4-Difluoro-phenyl)-propionic acid
Uniqueness
(S)-5-(2,4-Difluoro-phenyl)-2-pyrrolidin-2-YL-1H-imidazole is unique due to its specific combination of a pyrrolidine ring, an imidazole ring, and a difluoro-phenyl group. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
分子式 |
C13H13F2N3 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
5-(2,4-difluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole |
InChI |
InChI=1S/C13H13F2N3/c14-8-3-4-9(10(15)6-8)12-7-17-13(18-12)11-2-1-5-16-11/h3-4,6-7,11,16H,1-2,5H2,(H,17,18) |
InChIキー |
IXIRVGUMMIBMSO-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C2=NC=C(N2)C3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl-[[4-(4-fluorophenyl)piperidin-3-yl]methoxy]-dimethylsilane](/img/structure/B14801413.png)
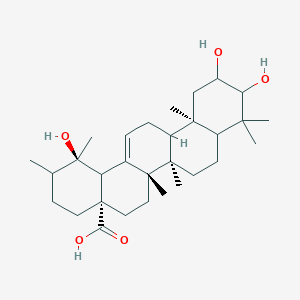
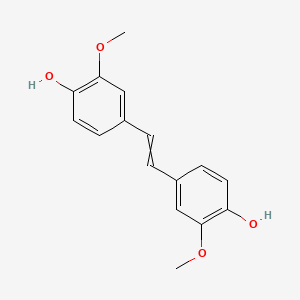
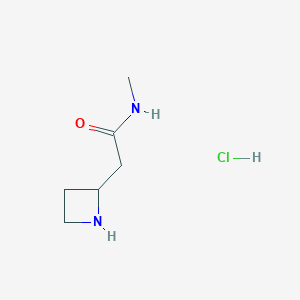
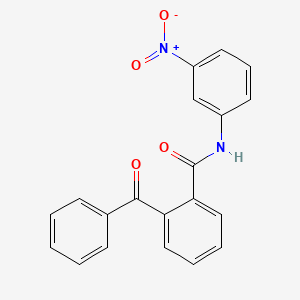
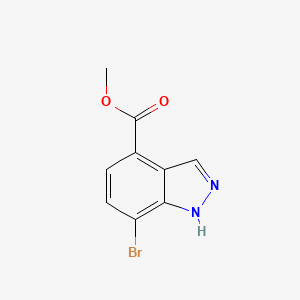
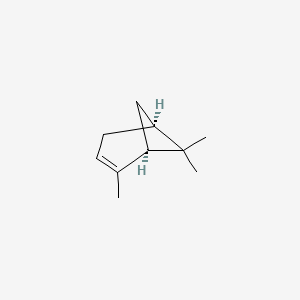
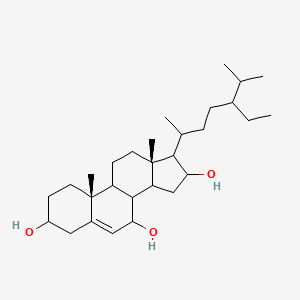
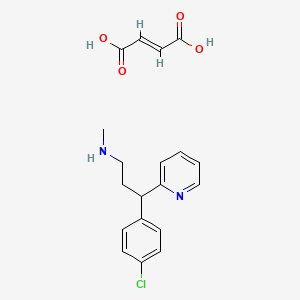

![2-Amino-1-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B14801466.png)
![6-chloro-2-methyl-4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B14801470.png)
![2-{(E)-[(4-bromo-3-chlorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B14801475.png)
